N-Biotinyl-N'-maleimido-ethylenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

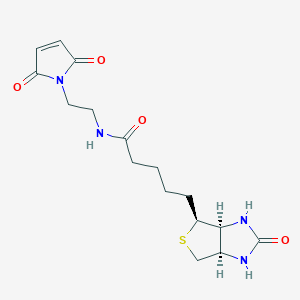

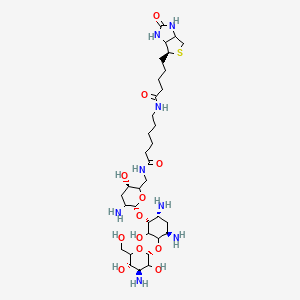

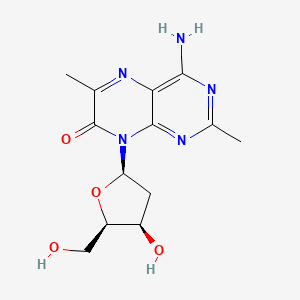

N-Biotinyl-N'-maleimido-ethylenediamine (NBE) is a biotinylation reagent that has been used in a variety of scientific research applications. It is a versatile reagent that can be used to modify proteins and other biomolecules for a variety of purposes. NBE is a derivative of ethylenediamine, which is a common building block in organic chemistry. The addition of the biotin group to the ethylenediamine backbone allows for the modification of proteins and other biomolecules, allowing for a variety of applications.

Aplicaciones Científicas De Investigación

Thiol-Specific Biotinylation of Proteins

3-(N-Maleimido-propionyl)biocytin is synthesized for specific labeling of proteins through their native or artificially induced sulfhydryl groups. This reagent, combined with avidin or streptavidin-conjugated markers, serves as a universal probe for detecting protein SH groups with high sensitivity and specificity. Its long spacer enhances the adsorption of biotinylated proteins, making it ideal for applications such as histochemical probes (Bayer, Zalis, & Wilchek, 1985).

Preparation of Biotin-Labeled Nucleic Acids

A novel method involves the transamination of cytosine residues in polynucleotides, followed by reaction with biotinyl-e-aminocaproic acid, to prepare biotin-labeled nucleic acids for nonisotopic hybridization. This approach is simpler and less expensive, offering advantages like specificity for unpaired cytosine residues, which could selectively label specific regions of double-stranded nucleic acids (Viscidi, Connelly, & Yolken, 1986).

Drug Delivery and Mucoadhesion

Thiol-functionalized polymeric micelles, prepared using an asymmetric copolymer with a thiol group, demonstrate improved mucoadhesion and the ability to form stimuli-responsive micellar networks. These features are valuable for drug delivery systems that require targeted interaction and controlled release (Dufresne, Gauthier, & Leroux, 2005).

Synthesis of Maleimido Acids and Peptides

N-Alkoxycarbonylmaleimides are utilized to convert amino acids into maleimido acids, which are further activated for peptide synthesis. This strategy enables the creation of peptides carrying maleimide groups, useful for constructing a wide range of biochemical conjugates (Keller & Rudinger, 1975).

Conjugation of Proteins with Polymers

Heterotelechelic polymers, synthesized for site-specific binding to two different proteins, employ biotin and maleimide functionalities. This allows for the creation of bioconjugates, demonstrating the utility of biotin-maleimide in constructing multifunctional polymer-protein conjugates (Heredia, Grover, Tao, & Maynard, 2009).

Mecanismo De Acción

Target of Action

N-Biotinyl-N’-maleimido-ethylenediamine is a chemical compound used in proteomics research . It is primarily used as a reagent for biotinylation, a process that involves the attachment of biotin to various substrates . The primary targets of this compound are therefore the substrates that are intended to be biotinylated.

Mode of Action

The compound works by binding to various substrates, allowing them to be identified and quantified through biotin-binding fluorescence labeling . The maleimide group in the compound reacts with thiol groups (-SH) on the target proteins, forming a stable thioether bond. This allows the biotin moiety to be attached to the protein, enabling its detection and quantification.

Result of Action

The result of the action of N-Biotinyl-N’-maleimido-ethylenediamine is the successful biotinylation of target proteins. This allows for their detection and quantification, providing valuable information about their abundance and role in various biochemical pathways .

Action Environment

The action of N-Biotinyl-N’-maleimido-ethylenediamine can be influenced by various environmental factors. For example, the efficiency of biotinylation can be affected by the pH and temperature of the reaction environment. Additionally, the compound’s stability may be affected by factors such as light and heat .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c21-12(17-7-8-20-13(22)5-6-14(20)23)4-2-1-3-11-15-10(9-25-11)18-16(24)19-15/h5-6,10-11,15H,1-4,7-9H2,(H,17,21)(H2,18,19,24)/t10-,11-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCTWTNIHLTHBX-PGUXBMHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinyl-N'-maleimido-ethylenediamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)